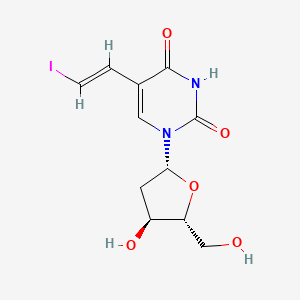

E-5-(2-iodovinyl)-2'-deoxyuridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

69304-48-9 |

|---|---|

Molecular Formula |

C11H13IN2O5 |

Molecular Weight |

380.14 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-iodoethenyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H13IN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1 |

InChI Key |

LOLNFJHUEIDGNH-PIXDULNESA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CI)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/I)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CI)CO)O |

Other CAS No. |

69304-48-9 |

Synonyms |

5-(2-iodovinyl)-2'-deoxyuridine 5-(2-iodovinyl)-2'-deoxyuridine, (E)-isomer E-5-(2-iodovinyl)-dUrd |

Origin of Product |

United States |

Synthetic Methodologies and Structural Derivatization of E 5 2 Iodovinyl 2 Deoxyuridine

Established Synthetic Pathways for E-5-(2-iodovinyl)-2'-deoxyuridine

The synthesis of this compound (IVDU) has been approached through various chemical and enzymatic methods. These pathways are crucial for producing the compound for research and potential therapeutic applications.

Key Precursors and Reaction Conditions

A common and effective method for synthesizing IVDU involves the use of (E)-5-(2-(trimethylsilyl)vinyl) precursors. acs.org In this process, the precursor is treated with one equivalent of iodine monochloride in dry acetonitrile, which leads to the rapid formation of the desired (E)-5-(2-iodovinyl) product. acs.org Another approach starts from more readily available materials like 5-formyluracil (B14596) or 5-iodouridine (B31010) to create related compounds such as (E)-5-(2-bromovinyl)uracil (BVU) and (E)-5-(2-bromovinyl)uridine (BVRU). nih.gov Enzymatic methods have also been explored, utilizing whole bacterial cells of Escherichia coli as a biocatalyst for the transdeoxyribosylation from 2'-deoxyguanosine (B1662781) (dGuo) or thymidine (B127349) (dThd) to the respective heterocyclic bases. researchgate.net

| Precursor/Starting Material | Reagents/Conditions | Product | Reference |

| (E)-5-(2-(trimethylsilyl)vinyl) precursor | Iodine monochloride, dry acetonitrile | (E)-5-(2-iodovinyl)-2'-deoxyuridine | acs.org |

| 5-Formyluracil | Via (E)-5-(2-carboxyvinyl)uracil | (E)-5-(2-bromovinyl)uracil (BVU) | nih.gov |

| 5-Iodouridine | Via (E)-5-(2-carbomethoxyvinyl)uridine and (E)-5-(2-carboxyvinyl)uridine | (E)-5-(2-bromovinyl)uridine (BVRU) | nih.gov |

| 2'-dGuo or 2'-dThd and (E)-5-(2-bromovinyl)uracil | Escherichia coli (biocatalyst) | (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | researchgate.net |

Control of Stereochemistry Around the Vinyl Group (E-isomer specificity)

The "E" designation in this compound refers to the specific configuration of the double bond in the vinyl group, which is critical for its biological activity. ontosight.ai The synthesis using (E)-5-(2-(trimethylsilyl)vinyl) precursors and iodine monochloride has been noted to exclusively produce the E isomer, especially when the vinylsilane compound is added to the iodine monochloride solution immediately after dissolution. acs.org This stereospecificity is a key advantage of this synthetic route.

Design and Synthesis of Carbocyclic Analogs of this compound (C-IVDU)

Carbocyclic analogs of nucleosides, where the sugar moiety is replaced by a carbocyclic ring, often exhibit increased stability against enzymatic degradation. The carbocyclic analog of IVDU, known as C-IVDU, has been synthesized and studied for its biological properties. nih.govnih.gov The synthesis of C-IVDU is typically achieved through conventional methods starting from carbocyclic 2'-deoxyuridine. nih.gov C-IVDU has shown to be a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) replication. nih.govnih.gov

Development and Synthesis of Fluoro-Substituted this compound Derivatives (e.g., IVFRU, IVFAU)

Fluoro-substituted derivatives of IVDU have been developed to potentially enhance biological activity and metabolic stability. One such derivative is (E)-5-(2-Iodovinyl)-2'-fluoro-2'-deoxyuridine (IVFRU). The synthesis of IVFRU can be achieved using a similar methodology to IVDU, starting from the appropriate fluoro-substituted precursor. acs.org For instance, treatment of the corresponding (E)-5-(2-(trimethylsilyl)vinyl) precursor with iodine monochloride yields IVFRU. acs.org

Synthesis of Other 5-Substituted Pyrimidine (B1678525) Nucleoside Analogs Related to this compound

A wide range of 5-substituted pyrimidine nucleoside analogs have been synthesized to explore structure-activity relationships. These include derivatives with various functional groups at the 5-position of the pyrimidine ring. For example, a series of 5-(1-hydroxy-2-iodoethyl)-2'-deoxyuridine (B12692421) and uridine (B1682114) compounds have been synthesized through the regiospecific addition of HOI to the vinyl substituent of precursors like 5-vinyl-2'-deoxyuridine (B1214878). nih.gov Other modifications include the synthesis of 5-formyl-, 5-acetyl-, 5-methoxymethyl-, and 5-azidomethyl-2'-deoxyuridines. nih.gov The synthesis of 4'-thio-analogs, such as E-5-(2-bromovinyl)-4′-thio-2′-deoxyuridine, has also been reported, starting from 2-deoxy-D-ribose. rsc.org

| Analog Type | Synthetic Approach | Starting Material | Reference |

| 5-(1-Hydroxy-2-iodoethyl) derivatives | Regiospecific addition of HOI | 5-Vinyl-2'-deoxyuridine | nih.gov |

| 5-Formyl/5-Acetyl derivatives | Condensation with protected chloro sugar | 5-Formyluracil dimethyl acetal (B89532) / 5-Acetyluracil | nih.gov |

| 5-Methoxymethyl/5-Azidomethyl derivatives | Nucleophilic substitution | 5-Chloromethyl-2'-deoxyuridine diester | nih.gov |

| 4'-Thio-analogs | Multi-step synthesis | 2-Deoxy-D-ribose | rsc.org |

Strategies for Radiolabeling this compound and its Analogs for Research Applications

Radiolabeled versions of IVDU and its analogs are invaluable tools for in vitro and in vivo studies, particularly for monitoring gene therapy and understanding metabolic pathways. acs.org The presence of iodine in the IVDU molecule makes it suitable for radioiodination. ontosight.ai

A common method for radiolabeling is carrier-added radioiodination. This can be performed by adding Na¹²⁵I to small-scale reactions using iodine monochloride and the (E)-5-(2-(trimethylsilyl)vinyl) precursor. acs.org This method has been successfully used to prepare [¹²⁵I]IVDU. acs.org Despite its accumulation in cells expressing the herpes simplex virus type-1 thymidine kinase (HSV-1 TK), the in vivo application of [¹²⁵I]IVDU as an imaging agent has been limited due to its rapid deglycosylation by phosphorylases. acs.org This has spurred the development of more stable analogs, such as C-IVDU, which has also been radiolabeled (C-[¹²⁵I]IVDU) for comparative studies. nih.gov

Molecular and Cellular Pharmacology of E 5 2 Iodovinyl 2 Deoxyuridine

Intracellular Metabolism of E-5-(2-iodovinyl)-2'-deoxyuridine

Following its selective phosphorylation, IVDU undergoes further metabolic changes within the infected cell to become a potent inhibitor of viral replication.

The cellular uptake of this compound is intrinsically linked to its phosphorylation by viral TK. Studies using radiolabeled IVDU ([¹²⁵I]IVDU) have shown that the compound is taken up by human embryo fibroblasts infected with a TK-positive strain of VZV, but not by cells that were mock-infected or infected with a TK-negative VZV strain. nih.gov Similarly, increased uptake is observed in cells transduced with the HSV-1 TK gene compared to control cells. nih.gov This phenomenon, often referred to as metabolic trapping, occurs because the phosphorylation of IVDU to its monophosphate form adds a charged phosphate (B84403) group, preventing the molecule from diffusing back across the cell membrane and leading to its accumulation within infected cells. znaturforsch.com Once inside, [¹²⁵I]IVDU has been found to be incorporated into both viral and cellular DNA of the infected cells. nih.gov

After the initial phosphorylation to this compound monophosphate by the viral thymidine (B127349) kinase, the compound must be further converted to its diphosphate (B83284) and ultimately its triphosphate form to exert its full antiviral effect. nih.govacs.org This multi-step process is carried out by other cellular kinases. acs.org

For the related compound brivudine, the viral thymidine kinase itself can catalyze the conversion to both the monophosphate and diphosphate forms. biorxiv.org More specifically, virus-coded thymidylate kinases are capable of phosphorylating the monophosphate analog to its diphosphate. nih.govpsu.edu The final conversion from the diphosphate to the active triphosphate is then performed by cellular kinases. acs.org The resulting this compound triphosphate acts as an inhibitor of viral DNA synthesis.

Pathways of Catabolism and Degradation (e.g., phosphorolysis)

The primary pathway for the catabolism of this compound (IVDU), a potent antiviral nucleoside analog, involves enzymatic degradation through phosphorolysis. This process is catalyzed by thymidine phosphorylase, an enzyme present in various human tissues, including blood platelets. nih.gov

Thymidine phosphorylase cleaves the glycosidic bond of IVDU, separating the deoxyribose sugar moiety from the pyrimidine (B1678525) base. This enzymatic action results in the formation of the free base, (E)-5-(2-iodovinyl)uracil (IVU), and 2-deoxy-D-ribose-1-phosphate. uah.es The resulting IVU is devoid of antiviral activity. nih.gov

This catabolic process is not unique to IVDU. A range of 5-substituted-2'-deoxyuridines, including the closely related and well-studied compound (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), are also effective substrates for human thymidine phosphorylase. nih.gov In fact, some of these analogs, such as BVDU, are degraded more rapidly than the natural substrates, deoxyuridine and thymidine. nih.gov The catabolism of these analogs has been observed to be readily carried out by intact human blood platelets as well. nih.gov

The efficiency of this phosphorolytic cleavage is a critical determinant of the bioavailability and therapeutic efficacy of these antiviral agents. The rapid degradation of these compounds into their inactive base metabolites can limit their systemic exposure and, consequently, their antiviral potential.

Interaction with Nucleic Acid Synthesis

The antiviral activity of this compound is intrinsically linked to its ability to interfere with viral nucleic acid synthesis. This interference is multi-faceted, involving incorporation into the viral genome, inhibition of viral DNA polymerase, and a differential effect on host versus viral DNA synthesis.

Incorporation into Viral DNA Genomes

A key aspect of the mechanism of action of IVDU is its incorporation into the DNA of susceptible viruses, such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). nih.govnih.gov For this to occur, IVDU must first be phosphorylated to its triphosphate form, IVDU-TP. This phosphorylation is preferentially carried out by a virus-encoded thymidine kinase (TK). researchgate.net

Once phosphorylated, IVDU-TP can be recognized by the viral DNA polymerase and utilized as a substrate in place of the natural nucleotide, deoxythymidine triphosphate (dTTP). nih.govnih.gov Studies have shown that radiolabeled IVDU is incorporated into both the viral and cellular DNA of HSV-1 infected cells. nih.gov Similarly, in cells infected with a thymidine kinase-positive (TK+) strain of VZV, [125I]IVDU was incorporated into both viral and host cell DNA. nih.gov

The incorporation of IVDU into the viral genome has significant and deleterious consequences for the virus. Research has demonstrated that the presence of [125I]IVDU within the DNA of HSV-1 leads to the breakage of both DNA strands. nih.gov This damage to the integrity of the viral genome is a crucial factor in the compound's antiviral effect. It is noteworthy that even a relatively low level of substitution of thymidine residues with IVDU, in the range of 0.1-1%, appears to be sufficient to inhibit the replication of VZV. nih.gov

Effects on Viral DNA Polymerase Activity

The triphosphate form of IVDU, IVDU-TP, also exerts a direct inhibitory effect on viral DNA polymerase, the enzyme responsible for replicating the viral genome. IVDU-TP acts as a competitive inhibitor of the natural substrate, dTTP. nih.gov

Studies on the closely related analog, (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate (BVdUTP), have provided valuable insights into this inhibitory mechanism. BVdUTP was found to be a potent inhibitor of HSV-1 DNA polymerase, with a Ki (inhibition constant) of 0.25 µM, while the Km for the natural substrate dTTP was 0.66 µM. nih.gov This indicates a high affinity of the viral polymerase for the analog triphosphate. The inhibition of HSV-1 DNA polymerase by as little as 1 µM BVdUTP was 50%, whereas the same concentration had a minimal effect on cellular DNA polymerases α and β (9% and 3% inhibition, respectively). nih.gov This preferential inhibition of the viral enzyme is a cornerstone of the compound's selective antiviral activity.

Differential Effects on Host Cellular DNA Synthesis and Metabolism

A critical feature of this compound and its analogs is their selective toxicity towards virus-infected cells, with a significantly lower impact on uninfected host cells. This selectivity is primarily attributed to the initial phosphorylation step, which is efficiently catalyzed by the virus-encoded thymidine kinase but not by the host's cellular thymidine kinase. researchgate.net

As a result, the active triphosphate form of the drug is generated at much higher concentrations in infected cells compared to uninfected cells. This leads to a preferential inhibition of viral DNA synthesis. Studies have shown that IVDU inhibits viral DNA synthesis at concentrations as low as 0.2 µM. nih.gov In contrast, interference with cellular DNA synthesis requires concentrations that are 10- to 40-fold higher. nih.gov

While IVDU can be incorporated into the cellular DNA of infected cells, the extent of this incorporation is less pronounced than in viral DNA, as indicated by a more marked shift in the buoyant density of viral DNA when cells are exposed to the compound. nih.gov In uninfected cells or cells infected with a TK-negative VZV strain, no detectable incorporation of IVDU into DNA is observed. nih.gov This differential effect on host cellular DNA synthesis and metabolism is a key factor contributing to the favorable therapeutic index of IVDU.

Investigation of Other Potential Molecular Targets or Pathways

One of the most significant off-target interactions involves the catabolite of these compounds. As previously mentioned, thymidine phosphorylase degrades IVDU and its bromo-analog, BVDU, into their respective free bases, (E)-5-(2-iodovinyl)uracil (IVU) and (E)-5-(2-bromovinyl)uracil (BVU). nih.govnih.gov BVU has been identified as a potent and irreversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD). arupconsult.com DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (B62378) (5-FU), a commonly used chemotherapeutic agent. arupconsult.com The inhibition of DPD by BVU can lead to a significant increase in the plasma concentrations of 5-FU, potentially causing severe toxicity. This highlights a critical drug-drug interaction that must be considered when using these antiviral compounds.

Furthermore, the incorporation of nucleoside analogs into DNA can trigger cellular responses. For instance, the incorporation of some thymidine analogs has been shown to induce genotoxic stress and activate DNA repair machinery in mammalian cells. mdpi.com While the specific effects of IVDU on host cell DNA repair pathways have not been extensively detailed, the observation that its incorporation into viral DNA causes strand breaks suggests a potential for interaction with cellular DNA damage response mechanisms if significant incorporation into host DNA were to occur. nih.gov

Antiviral Efficacy and Spectrum of E 5 2 Iodovinyl 2 Deoxyuridine in Research Models

Efficacy Against Herpes Simplex Virus Type 1 (HSV-1) Replication

IVDU has consistently demonstrated high potency in inhibiting the replication of Herpes Simplex Virus Type 1 (HSV-1) in various research models. It is recognized as a potent and selective inhibitor of HSV-1. nih.gov The antiviral activity of IVDU is closely linked to its ability to inhibit viral DNA synthesis. Research has shown that IVDU can inhibit viral DNA synthesis at a concentration of 0.2 µM. nih.gov

Derivatives of IVDU have also been evaluated for their activity. For instance, certain 2'-fluoro-substituted derivatives of IVDU have shown cytostatic activity against HSV-1 thymidine (B127349) kinase (tk) gene-transfected murine mammary carcinoma cells in the range of 0.002 to 0.80 µM. nih.gov

Activity Against Varicella-Zoster Virus (VZV)

The antiviral activity of IVDU extends to another significant human herpesvirus, the Varicella-Zoster Virus (VZV). The mechanism of action against VZV is similar to that against HSV-1, involving the inhibition of viral replication through interference with viral DNA. Studies have shown that the incorporation of IVDU into the DNA of VZV-infected human embryo fibroblasts is a key aspect of its antiviral effect. This incorporation is dependent on the presence of a functional viral thymidine kinase (TK+). nih.gov

Comparative Antiviral Potency with Other Nucleoside Analogs (e.g., BVDU, Idoxuridine (B1674378), Acyclovir)

In the context of VZV, a study comparing various antiherpes drugs found that BVDU and its congeners, including IVDU, were highly selective against VZV. researchgate.net Specifically, in a multicentered study comparing oral brivudin (BVDU) with acyclovir (B1169) for herpes zoster, brivudin was found to be more effective in terminating vesicle formation, which is an indicator of the end of viral replication. nih.gov

| Compound | Target Virus | IC50 (µM) | Reference |

|---|---|---|---|

| IVDU | HSV-1 | 0.2 (for viral DNA synthesis inhibition) | nih.gov |

| IVDU Derivatives | HSV-1 tk+ cells | 0.002 - 0.80 | nih.gov |

| BVDU | HSV-1 (different strains) | 0.06 - 0.22 | nih.gov |

| Idoxuridine (IUdR) | HSV-1 | - | nih.govnih.gov |

| Acyclovir | HSV-1 | - | nih.govnih.gov |

Evaluation Against Specific Viral Strains and Variants

The efficacy of IVDU has been evaluated against different strains and variants of herpesviruses, particularly those with mutations in the thymidine kinase gene. The activity of IVDU is significantly reduced against thymidine kinase-deficient (TK-) strains of both HSV and VZV. nih.govnih.gov

Studies on VZV have shown that while IVDU is readily taken up by cells infected with TK+ VZV, it is not taken up by cells infected with TK- VZV or by uninfected cells. nih.gov This dependence on viral TK for activation is a hallmark of this class of nucleoside analogs and underscores the mechanism behind their selectivity. The emergence of TK-mutant viruses can, therefore, lead to resistance to IVDU and related compounds.

Mechanisms of Viral Resistance to E 5 2 Iodovinyl 2 Deoxyuridine

Characterization of Resistance Development in Viral Strains

The development of resistance to E-5-(2-iodovinyl)-2'-deoxyuridine is intrinsically linked to the selective pressure exerted by the drug on viral populations. Strains of herpesviruses with reduced susceptibility to IVDU have been isolated and characterized in laboratory settings. A key observation is that resistance to IVDU and related 5-substituted 2'-deoxyuridine analogues is often associated with a deficiency or alteration in the virus-encoded thymidine (B127349) kinase.

One notable study characterized a Varicella-Zoster Virus (VZV) variant, the Ito strain, which exhibited resistance to 5-iodo-2'-deoxyuridine (IdUrd) and 5-bromo-2'-deoxyuridine (BrdUrd). Interestingly, this strain remained sensitive to IVDU and (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) nih.gov. The thymidine kinase of this mutant strain was found to be significantly less efficient at phosphorylating deoxythymidine and BrdUrd compared to wild-type VZV strains. While it showed a markedly decreased affinity for deoxythymidine, its affinity for IVDU was only slightly reduced nih.gov. This demonstrates that the character of resistance can be highly specific, depending on the nature of the alteration in the viral TK.

In the case of Herpes Simplex Virus (HSV), resistance to nucleoside analogues like acyclovir (B1169), which also depends on viral TK for activation, has been more extensively studied. The prevalence of acyclovir resistance is notably higher in immunocompromised individuals, where it is estimated to be around 5%, and can be as high as 30% in allogeneic bone marrow transplant recipients nih.gov. Given the similar mechanism of activation, it is plausible that the development of IVDU resistance would follow a similar pattern, emerging more frequently in patient populations undergoing prolonged antiviral therapy.

Molecular Basis of Resistance Phenotypes

The molecular underpinnings of resistance to IVDU predominantly involve genetic and potentially epigenetic changes that affect the function of the viral thymidine kinase.

The primary mechanism of resistance to IVDU is the selection of viral mutants with alterations in the thymidine kinase gene. These mutations can lead to several outcomes:

Loss of TK activity (TK-deficient virus): The mutation may result in a truncated or non-functional TK enzyme. Such TK-negative mutants are unable to phosphorylate IVDU, thus preventing its activation to the cytotoxic triphosphate form. In 95% of acyclovir-resistant HSV cases, the resistance is associated with a mutation in the TK gene nih.gov.

Altered TK substrate specificity (TK-altered virus): The mutation may change the conformation of the enzyme's active site. This can reduce the affinity of the TK for IVDU as a substrate, while potentially preserving its ability to phosphorylate the natural substrate, thymidine.

A study on a VZV strain resistant to the related compounds IDU and BrDU identified three specific amino acid substitutions in the TK gene: Asn41→Ser, Cys266→Ile, and Ser288→Leu nih.gov. These mutations were not located at the nucleoside or ATP-binding sites, suggesting that resistance was due to a conformational change in the TK protein rather than a direct alteration of the binding pockets nih.gov. Research on HSV has identified "hot spots" for resistance-conferring mutations within the TK gene, including insertions or deletions at codons 92 and 146, and substitutions at codons 176-177 and 336 nih.gov.

Table 1: Examples of Thymidine Kinase Mutations Associated with Resistance to Related Nucleoside Analogs

| Virus | Compound | Mutation(s) | Consequence | Reference |

|---|---|---|---|---|

| Varicella-Zoster Virus (VZV) | IDU and BrDU | Asn41→Ser, Cys266→Ile, Ser288→Leu | Conformational change in TK | nih.gov |

| Herpes Simplex Virus (HSV) | Acyclovir | Insertions/Deletions at codons 92, 146 | TK deficiency | nih.gov |

While genetic mutations are the most well-documented cause of resistance, epigenetic mechanisms represent a plausible, though less studied, avenue for the development of resistance to nucleoside analogues. Epigenetic modifications, such as DNA methylation, can regulate gene expression without altering the underlying DNA sequence. In the context of viral resistance, the silencing of the viral TK gene through hypermethylation of its promoter region could theoretically lead to a TK-deficient phenotype.

Host cells can employ epigenetic silencing as a defense mechanism against viral gene expression ohiolink.edunih.govnih.gov. It is conceivable that under the selective pressure of an antiviral drug like IVDU, viral strains that are subject to epigenetic silencing of their TK gene might have a survival advantage. However, it is important to note that direct evidence for epigenetic modifications of the herpesvirus TK gene leading to resistance to this compound has not been prominently reported in the scientific literature to date. This remains a theoretical mechanism that warrants further investigation.

Preclinical Research Applications and Efficacy Studies of E 5 2 Iodovinyl 2 Deoxyuridine and Its Analogs

In Vivo Animal Models for Efficacy Assessment

Animal models are indispensable for evaluating the therapeutic efficacy of antiviral compounds in a whole-organism setting, providing insights that in vitro studies cannot.

Murine models are widely used to study herpesvirus infections due to their genetic tractability and the ability of some human herpesviruses, like HSV-1 and HSV-2, to infect them. nih.gov

Systemic treatment with (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), a close analog of IVDU, has demonstrated significant therapeutic efficacy against HSV-1 encephalitis in mice. nih.gov Intraperitoneal administration of BVDU increased survival rates and reduced brain virus titers. nih.gov Furthermore, higher doses of BVDU were able to prevent the establishment of latent viral infection in the trigeminal ganglia following intracerebral inoculation. nih.gov

In models of cutaneous herpes infections in athymic nude mice, both topical and systemic administration of BVDU suppressed the development of herpetic skin lesions and associated mortality, proving more effective than the standard anti-herpes drug idoxuridine (B1674378) under the same conditions. pnas.org Similarly, in hairless mice with orofacial HSV-1 infection, BVDU treatment was effective even when initiated after clinical signs of infection appeared and was comparable in efficacy to acyclovir (B1169). nih.gov Early treatment also significantly prevented the establishment of latent HSV infection in the trigeminal ganglia. nih.gov

However, the effectiveness can vary by model. For instance, oral or intraperitoneal administration of 5-ethyl-2'-deoxyuridine was found to be ineffective in protecting mice against an intracerebral challenge with HSV. nih.gov

To gather more comprehensive preclinical data, other animal species are also utilized.

Rabbits: The primary rabbit kidney (PRK) cell culture was a foundational in vitro model, and rabbits themselves have been used in vivo, particularly for ocular herpes infections. pnas.org

Dogs: The pharmacokinetics and metabolism of radioiodinated IVDU have been studied in dogs. nih.govnih.gov These studies revealed that IVDU is rapidly metabolized in dogs, primarily through phosphorolysis, to its base, (E)-5-(2-iodovinyl)uracil, and iodide. nih.govnih.gov This rapid degradation in vivo presents a challenge for its development as a diagnostic or therapeutic agent and suggests that measures to prevent this breakdown would be necessary. nih.govnih.gov

Guinea Pigs: Guinea pigs are another valuable model, especially for genital herpes infections, as the infection recurs spontaneously, unlike in mice. nih.govmdpi.com In guinea pigs with genital HSV-2 infection, topical treatment with 5-ethyl-2'-deoxyuridine was more effective than a placebo in reducing lesion severity and other clinical variables. nih.gov

Assessment of E-5-(2-iodovinyl)-2'-deoxyuridine Derivatives in Preclinical Research (e.g., carbocyclic analogs, prodrugs)

To improve the pharmacological properties of IVDU, various derivatives have been synthesized and evaluated.

Carbocyclic Analogs: The carbocyclic analog of IVDU (C-IVDU), where the sugar ring is replaced by a cyclopentane (B165970) ring, is also a potent and selective inhibitor of HSV-1. nih.gov Like IVDU, its activity is linked to the inhibition of viral DNA synthesis. nih.gov However, C-IVDU is incorporated into the DNA of HSV-1-infected Vero cells to a much lesser extent than IVDU. nih.gov This lower incorporation may be advantageous, as the incorporation of [125I]IVDU can lead to DNA strand breakage, an effect not seen with C-[125I]IVDU. nih.gov

2'-Fluoro-Substituted Derivatives: 2'-fluoro-substituted derivatives of IVDU, such as IVFRU (2'-fluoro in the ribo configuration) and IVFAU (2'-fluoro in the ara configuration), have been evaluated. nih.gov These compounds, like IVDU, are highly inhibitory to the proliferation of HSV-TK gene-transfected cells. nih.gov A significant advantage of these derivatives is their resistance to phosphorolytic cleavage by thymidine (B127349) phosphorylase, the enzyme responsible for the rapid degradation of IVDU in vivo. nih.govnih.govnih.gov This resistance makes them promising candidates for further evaluation in animal models. nih.gov

Prodrugs: Prodrugs are designed to improve oral bioavailability and target drug delivery.

Chemical Delivery Systems (CDS): 3'-O-(1-methyl-1,4-dihydropyridyl-3-carbonyl)-substituted derivatives of IVDU and its 2'-fluoro analogs (IVDU-CDS, IVFRU-CDS, and IVFAU-CDS) have been synthesized. nih.gov These prodrugs maintain high cytostatic activity in HSV-TK transfected cells. nih.gov

5-Iodo-2-deoxypyrimidinone-2'-deoxyribose (IPdR): This is a prodrug of 5-iodo-2'-deoxyuridine (IUdR), another thymidine analog. Oral IPdR is efficiently converted to IUdR by a hepatic aldehyde oxidase, leading to high plasma levels of the active drug. nih.govresearchgate.net Preclinical studies in athymic mice showed that oral IPdR was well-tolerated and resulted in significant IUdR incorporation into the DNA of human tumor xenografts. researchgate.net

The development of these derivatives, including carbocyclic nucleosides and their monophosphate prodrugs, continues to be an active area of research to create more effective antiviral agents. semanticscholar.org

Applications of E 5 2 Iodovinyl 2 Deoxyuridine in Molecular Imaging Research

In Vitro Studies of Radiolabeled E-5-(2-iodovinyl)-2'-deoxyuridine Uptake and Sequestration in Transfected Cell Models

In vitro cell culture experiments are crucial for validating the potential of a radiotracer before advancing to more complex preclinical animal models. These studies have been instrumental in characterizing the uptake and retention mechanisms of radiolabeled IVDU.

A direct relationship exists between the level of HSV-1 TK gene expression in cells and the amount of radiolabeled IVDU they accumulate. Cellular uptake studies comparing wild-type cells with cells genetically modified to express the HSV-1 TK gene consistently show low uptake in the former and high uptake in the latter. nih.gov This demonstrates that the tracer's accumulation is a reliable surrogate for the level of reporter gene expression. For instance, in one study, the uptake of radioiodinated IVDU in HSV-1 infected cells was quantitatively assessed, confirming its dependence on the presence of the virus. nih.gov This correlation is fundamental for the quantitative imaging of gene expression. nih.gov

The uptake and retention of radiolabeled IVDU can be influenced by other therapeutic agents. This has been explored as a strategy for biochemical modulation to potentially enhance tracer accumulation in target tissues. For example, pretreatment with the chemotherapy drug 5-fluorouracil (B62378) (5-FU) in combination with folinic acid (FA) has been shown to increase the tumor uptake of [¹²³I]IUdR (a related compound) in patients. researchgate.net This enhancement is attributed to the inhibition of thymidylate synthetase by the drug combination, which leads to an increased availability of the cellular machinery for incorporating the radiolabeled nucleoside. researchgate.net

| Condition | Average Tumor Uptake of [¹²³I]IUdR (%ID) | Enhancement | Reference |

| Baseline | 9.1% | - | researchgate.net |

| After 5-FU/FA Pretreatment | 14.9% | 72% | researchgate.net |

In Vivo Preclinical Molecular Imaging Applications

Following successful in vitro validation, radiolabeled IVDU has been used in various preclinical animal models to image HSV-1 TK reporter gene expression in vivo. nih.govnih.govapm.ac.cn These studies utilize small animal imaging systems, such as micro-SPECT or micro-PET, to visualize the location and intensity of the radiotracer signal within a living animal. nih.govnih.gov

In animal models bearing tumors engineered to express the HSV-1 TK gene, systemic administration of radiolabeled IVDU results in significant tracer accumulation specifically within the tumor tissue. nih.gov Comparative studies have shown that the tumor-to-background signal ratio for IVDU is favorable for imaging. For example, in a study with tumor-bearing rats, the ratio of IVDU concentration in the HSV-TK expressing tumor versus the wild-type tumor was 1.3 at 24 hours post-injection. nih.gov While other tracers like (E)-5-(2-iodovinyl)-2'-fluoro-2'-deoxyuridine (IVFRU) showed even higher specificity and stability, these findings confirmed that IVDU is a viable radiopharmaceutical for the non-invasive evaluation of reporter gene expression. nih.gov Although early studies imaging HSV-1 encephalitis in rats with [¹³¹I]IVDU or [¹²⁵I]IVDU reported weak signals, the principle of targeting the viral kinase was established. nih.gov

Comparative Imaging Studies with Other Nucleoside Analogs (e.g., FIAU, FIRU)

The selection of a radiotracer for imaging HSV-1 tk gene expression involves evaluating several candidates to find one with optimal properties, such as high uptake in target cells, low background signal, and rapid clearance from non-target tissues. IVDU is one of several pyrimidine (B1678525) nucleoside analogs developed for this purpose, alongside others like 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU) and 1-(2'-fluoro-2'-deoxy-D-ribofuranosyl)-5-iodouracil (FIRU).

These studies assess probes based on several key metrics:

Substrate Affinity and Trapping: The efficiency with which the HSV-1 tk enzyme phosphorylates the analog, leading to its accumulation.

Selectivity: The ratio of uptake in gene-transfected cells versus wild-type cells. A high ratio is crucial for low-background imaging.

Biodistribution and Clearance: How the tracer distributes throughout the body and how quickly it is cleared from blood and non-target organs like the liver and intestines. Rapid clearance improves the tumor-to-background ratio. snmjournals.org

For instance, studies with [¹²⁵I]FIAU in mice with fibrosarcoma tumors showed that high tumor-to-blood and tumor-to-muscle ratios were achieved within hours of injection due to fast renal elimination of the tracer. nih.gov The peak accumulation in HSV-1 tk positive tumors was observed at 1 hour post-injection. nih.gov In contrast, dynamic imaging of [¹⁸F]FIAU revealed continuous accumulation in tumors over 60 minutes. nih.gov These kinetic differences are important considerations when designing imaging protocols. nih.gov While direct, comprehensive comparisons including IVDU are limited in the literature, the data available for analogs like FIAU provide a benchmark for evaluating its performance.

Table 2: Comparative Characteristics of Nucleoside Analogs for HSV-1 tk Imaging

| Compound | Radiolabel | Key Characteristics | Tumor/Background Ratio Highlight | Reference |

|---|---|---|---|---|

| FIAU (1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouracil) | ¹²³I, ¹²⁵I, ¹³¹I, ¹⁸F | Well-established tracer with high specificity for HSV-1 tk. Shows continuous accumulation and fast renal clearance. | Tumor/blood ratio of 32 and tumor/muscle ratio of 88 at 4 hours post-injection with [¹²⁵I]FIAU. | nih.govnih.gov |

| FIRU (1-(2'-fluoro-2'-deoxy-D-ribofuranosyl)-5-iodouracil) | Radioiodine | Considered less efficient for in vivo imaging of HSV-1 tk expression compared to FIAU. | Lower imaging efficiency than FIAU in a direct comparison. | researchgate.net |

| FEAU (1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-ethyluridine) | ¹⁸F | Identified as having superior uptake characteristics and high selectivity in comparative studies. Lower abdominal background than FIAU. | RG2TK+/RG2 tumor uptake ratio of 11.5 at 2 hours post-injection. | snmjournals.orgnih.gov |

| IVDU (this compound) | Radioiodine | Shows high cytostatic activity against HSV-1 tk-transfected cells, suggesting strong interaction and potential for high-uptake imaging. Resistant to phosphorolytic cleavage unlike some parent compounds. | Demonstrated 1,000-10,000 fold higher activity in HSV-1 tk+ cells vs. wild-type cells in vitro. | nih.gov |

Methodological Considerations for Quantitative Preclinical Imaging

To ensure that preclinical imaging with probes like radiolabeled IVDU provides accurate and reproducible data, several methodological factors must be carefully considered. The goal of quantitative imaging is to move beyond qualitative "hot spot" images to derive reliable numerical data that reflect biological processes. nih.govhug.ch

Standardized Uptake Value (SUV): The SUV is the most common semi-quantitative metric used in clinical and preclinical PET imaging. hug.chradiologykey.com It normalizes the measured radioactivity concentration in a region of interest (ROI) to the injected dose and the subject's body weight or other parameters. radiologykey.com While simple to calculate, the SUV can be influenced by many factors, including blood glucose levels, uptake time, and the specific way the ROI is drawn. Therefore, strict standardization of imaging protocols is essential for making meaningful comparisons across different subjects or time points.

Image Acquisition and Analysis: Quantitative accuracy requires careful attention to the technical aspects of image acquisition and reconstruction. This includes corrections for physical factors that degrade image quality, such as photon attenuation, Compton scatter, and random coincidences. hug.ch For small lesions, which are common in preclinical animal models, a phenomenon known as the partial volume effect can lead to an underestimation of radioactivity concentration. Partial volume correction algorithms can be applied to mitigate this effect and improve quantitative accuracy. hug.ch

Biodistribution and Metabolism: A thorough understanding of the tracer's biodistribution and metabolism is crucial. For instance, knowing how quickly the tracer is cleared from the blood and whether it has radioactive metabolites that could interfere with the signal from the target tissue is vital for accurate quantification. nih.govfrontiersin.org The choice of imaging time point is often a balance between allowing sufficient tracer accumulation in the tumor and waiting for background activity to clear. nih.gov

By addressing these methodological considerations, researchers can enhance the reliability of preclinical imaging data, enabling more accurate assessments of gene therapy efficacy and other biological processes being studied with reporter probes like this compound.

Emerging Research Areas and Future Directions for E 5 2 Iodovinyl 2 Deoxyuridine

Rational Design and Synthesis of Next-Generation E-5-(2-iodovinyl)-2'-deoxyuridine Analogs

The quest for enhanced therapeutic agents has spurred the rational design and synthesis of novel analogs of this compound (IVDU). These efforts are largely focused on improving antiviral potency, selectivity, and pharmacokinetic properties. A key strategy involves modifications at the C-5 position of the pyrimidine (B1678525) ring and the 2'- and 3'-positions of the deoxyribose moiety.

One area of exploration has been the synthesis of carbocyclic analogs, where the furanose oxygen is replaced by a methylene (B1212753) group. The carbocyclic analogue of IVDU, C-IVDU, has demonstrated potent and selective inhibition of herpes simplex virus type 1 (HSV-1), similar to its parent compound. nih.gov Research indicates a strong correlation between the inhibition of viral DNA synthesis and the antiviral activity for both IVDU and C-IVDU. nih.gov

Further modifications have included the introduction of a fluorine atom at the 2'-position of the sugar ring, leading to derivatives like IVFRU (with a ribo configuration) and IVFAU (with an ara configuration). nih.gov These 2'-fluoro-substituted analogs, along with their 3'-O-(1-methyl-1,4-dihydropyridyl-3-carbonyl)-substituted derivatives (a chemical delivery system or CDS), have shown significant cytostatic activity against HSV thymidine (B127349) kinase (TK) gene-transfected tumor cells. nih.gov A notable advantage of these analogs is their resistance to phosphorolytic cleavage, a common degradation pathway for nucleoside analogs. nih.gov

Other synthetic approaches have involved the creation of iodohydrin and iodomethoxy derivatives by modifying the vinyl group of 5-vinyl-2'-deoxyuridines. nih.gov For instance, the regiospecific addition of hypoiodous acid (HOI) to the vinyl substituent of 5-vinyl-2'-deoxyuridine (B1214878) and its analogs has yielded 5-(1-hydroxy-2-iodoethyl) derivatives. nih.gov Subsequent treatment of these iodohydrins with methanolic sulfuric acid produced the corresponding 5-(1-methoxy-2-iodoethyl) derivatives. nih.gov

The synthesis of azido (B1232118) and azirinyl analogs has also been explored. researchgate.net The regiospecific addition of bromine azide (B81097) to the vinyl substituent of protected 5-vinyl-2'-deoxyuridines yielded 5-(1-azido-2-bromoethyl) derivatives, which were then converted to 5-(1-azidovinyl)-2'-deoxyuridines. researchgate.net Thermal decomposition of the 5-(1-azidovinyl) analog led to the formation of 5-[2-(1-azirinyl)]-2'-deoxyuridine. researchgate.net

The table below summarizes some of the key rationally designed analogs of this compound and their notable features.

| Analog Name | Structural Modification | Key Research Finding |

| C-IVDU | Carbocyclic analog (furanose oxygen replaced by a methylene group) | Potent and selective inhibitor of HSV-1, similar to IVDU. nih.gov |

| IVFRU | 2'-fluoro substitution (ribo configuration) | Resistant to phosphorolytic cleavage and shows cytostatic activity against HSVtk gene-transfected tumor cells. nih.gov |

| IVFAU | 2'-fluoro substitution (ara configuration) | Resistant to phosphorolytic cleavage and shows cytostatic activity against HSVtk gene-transfected tumor cells. nih.gov |

| IVDU-CDS, IVFRU-CDS, IVFAU-CDS | 3'-O-(1-methyl-1,4-dihydropyridyl-3-carbonyl) substitution | Chemical delivery system designed to improve drug delivery. nih.gov |

| 5-(1-methoxy-2-iodoethyl)-2'-deoxyuridine | Iodomethoxy derivative | Exhibited higher antiviral activity against HSV-1 than its 5-(1-hydroxy-2-iodoethyl) counterpart. nih.gov |

| 5-(1-Azidovinyl)-2'-deoxyuridine | Azidovinyl analog | Showed in vitro antiviral activity against HSV-1 and varicella-zoster virus (VZV). researchgate.net |

Investigation of this compound in Combination Research Strategies

The potential of this compound (IVDU) is being amplified through its investigation in combination with other therapeutic strategies, particularly in the context of cancer gene therapy. A prominent approach involves the use of IVDU and its analogs in conjunction with herpes simplex virus thymidine kinase (HSV-TK) gene therapy.

In this strategy, tumor cells are genetically modified to express the HSV-TK gene. nih.gov The expressed viral enzyme can then phosphorylate nucleoside analogs like IVDU, converting them into their cytotoxic triphosphate forms. This leads to selective killing of the transduced tumor cells. Research has shown that IVDU and its 2'-fluoro-substituted derivatives, IVFRU and IVFAU, are highly inhibitory to the proliferation of HSVtk gene-transfected murine mammary carcinoma cells. nih.gov Their cytostatic activity was observed at concentrations 1,000- to 10,000-fold lower than those required to inhibit the proliferation of wild-type cells. nih.gov The primary target for this cytostatic effect is the cellular thymidylate synthase. nih.gov

Another area of combination research has explored the interaction of IVDU with other drugs that may affect its uptake and metabolism. For example, the antineoplastic agent etoposide (B1684455) has been shown to inhibit nucleoside uptake in mammalian cells. nih.gov Studies have demonstrated that etoposide can significantly reduce the sequestration of radioiodinated IVDU by HSV-1-infected cells. nih.gov This finding has implications for the use of IVDU in diagnostic imaging, as concurrent treatment with etoposide could potentially interfere with the results. nih.gov

The table below highlights key combination research strategies involving this compound.

| Combination Strategy | Rationale | Key Research Finding |

| IVDU analogs with HSV-TK Gene Therapy | To achieve selective cytotoxicity in cancer cells. | IVDU and its analogs are potent cytostatic agents against HSVtk gene-transfected tumor cells, targeting thymidylate synthase. nih.gov |

| IVDU with Etoposide | To understand potential drug-drug interactions affecting IVDU uptake. | Etoposide significantly reduces the uptake of radioiodinated IVDU in HSV-1 infected cells. nih.gov |

Advancements in In Vitro and In Vivo Models for Mechanistic Research

The elucidation of the mechanisms of action of this compound (IVDU) has been greatly facilitated by the development and application of sophisticated in vitro and in vivo models. These models have been crucial for understanding its selective antiviral activity and for evaluating its potential in various therapeutic contexts.

In vitro studies have extensively utilized cell culture systems to investigate the phosphorylation of IVDU. A key finding is that the selectivity of IVDU as an anti-herpes agent is dependent on its specific phosphorylation by the virus-encoded thymidine kinase (TK). researchgate.net This has been demonstrated in various cell lines, including primary rabbit kidney cells and human lung fibroblasts. researchgate.netnih.gov The use of TK-deficient and HSV-TK gene-transfected cell lines has been instrumental in confirming this mechanism. nih.gov For instance, murine mammary carcinoma cells (FM3A) that are TK-deficient become highly sensitive to IVDU upon transfection with the HSV-1 or HSV-2 TK gene. nih.gov

In vivo models have been essential for studying the pharmacokinetics and metabolism of IVDU. Studies in dogs using radioiodinated IVDU ([¹³¹I]IVDU) have shown that the compound is metabolized to its corresponding base, (E)-5-(2-iodovinyl)uracil, primarily through phosphorolysis in the blood. researchgate.net Animal models have also been critical for evaluating the therapeutic potential of IVDU and its analogs. For example, in athymic nude mice with cutaneous herpes infections, (E)-5-(2-bromovinyl)-2'-deoxyuridine (a closely related analog) was shown to suppress the development of herpetic skin lesions and associated mortality when administered topically or systemically. researchgate.net

The development of radiolabeling techniques has further advanced research by enabling non-invasive imaging studies. Radioiodinated IVDU can be used in positron emission tomography (PET) to visualize HSV-TK gene expression in vivo. This has significant implications for monitoring gene therapy and for the diagnosis of conditions like herpes simplex encephalitis. nih.gov

The following table provides an overview of the different models used in IVDU research.

| Model Type | Specific Model | Application in IVDU Research |

| In Vitro | Primary Rabbit Kidney (PRK) cells, Human Lung Fibroblasts (PHLF) | Evaluation of antiviral activity against HSV. researchgate.netnih.gov |

| Thymidine Kinase-deficient (TK-) and HSV-TK transfected cell lines | Demonstrating the role of viral TK in IVDU's selective phosphorylation. nih.gov | |

| Vero cells | Plaque reduction assays to determine antiviral potency. nih.gov | |

| In Vivo | Dog models | Pharmacokinetic and metabolism studies of radioiodinated IVDU. researchgate.net |

| Athymic nude mice with cutaneous herpes infections | Evaluation of the therapeutic efficacy of IVDU analogs. researchgate.net | |

| Glioma patients | Clinical determination of cell proliferation using [¹²⁴I]IUdR PET imaging. nih.govosti.gov |

Potential Role in Understanding Viral-Host Interactions at a Molecular Level

This compound (IVDU) and its analogs serve as valuable molecular probes for dissecting the intricate interactions between viruses and their host cells. The selective action of these compounds, which hinges on a specific viral enzyme, provides a powerful tool to investigate viral-specific metabolic pathways.

The primary mechanism of IVDU's antiviral activity, its preferential phosphorylation by herpes simplex virus thymidine kinase (HSV-TK), is a cornerstone of its utility in studying viral-host interactions. researchgate.net This selective phosphorylation effectively sequesters the drug within infected cells, leading to the inhibition of viral DNA synthesis. nih.gov By comparing the effects of IVDU in infected versus uninfected cells, or in cells infected with wild-type versus TK-deficient viruses, researchers can gain insights into the specific contributions of the viral TK to nucleotide metabolism within the host cell environment.

Furthermore, the incorporation of radioiodinated IVDU into viral DNA provides a direct method to trace the process of viral replication. nih.gov Studies have shown that [¹²⁵I]IVDU is incorporated into the DNA of HSV-1-infected cells. nih.gov Interestingly, this incorporation can lead to breakage of the viral DNA strands, highlighting a potential secondary mechanism of antiviral action and providing a means to study viral DNA stability and repair mechanisms. nih.gov

The use of IVDU analogs with altered properties can further illuminate these interactions. For example, the carbocyclic analog, C-IVDU, is incorporated into viral DNA to a lesser extent than IVDU, yet exhibits similar antiviral efficacy. nih.gov This suggests that direct incorporation into DNA may not be the sole determinant of its antiviral effect and points to other potential targets or mechanisms within the infected cell.

The table below summarizes how IVDU contributes to understanding viral-host interactions.

| Aspect of Viral-Host Interaction | How IVDU Provides Insight |

| Viral-specific enzyme activity | Selective phosphorylation by HSV-TK allows for the study of this enzyme's role in the host cell context. researchgate.net |

| Viral DNA replication | Radioiodinated IVDU acts as a tracer for viral DNA synthesis and can be used to study the dynamics of replication. nih.gov |

| Viral DNA stability | Incorporation of [¹²⁵I]IVDU can induce DNA strand breaks, offering a tool to investigate viral DNA repair pathways. nih.gov |

| Mechanisms of antiviral action | Comparing the effects of different IVDU analogs helps to differentiate between various potential antiviral mechanisms. nih.gov |

Exploration of Novel Research Applications Beyond Current Scope

While this compound (IVDU) is primarily recognized for its antiviral properties, ongoing research is uncovering novel applications for this compound and its derivatives, extending their utility beyond the treatment of viral infections.

A significant emerging application is in the field of oncology, specifically as a cytostatic agent in the context of gene therapy. As previously mentioned, IVDU and its analogs have shown promise in selectively killing cancer cells that have been engineered to express the herpes simplex virus thymidine kinase (HSV-TK) gene. nih.gov This "suicide gene" approach offers a targeted strategy for cancer treatment.

Another promising area is the use of radioiodinated IVDU as an imaging agent in positron emission tomography (PET). nih.govosti.gov Specifically, 5-[¹²⁴I]Iodo-2'-deoxyuridine ([¹²⁴I]IUdR), a related compound, is being investigated for functional PET imaging of cell proliferation. nih.govosti.gov This technique allows for the non-invasive monitoring of tumor growth and response to therapy. nih.gov The uptake of [¹²⁴I]IUdR has been shown to correlate with the percentage of S-phase cells in tumors, making it a valuable tool for assessing the early effects of anticancer treatments. nih.gov

The unique properties of IVDU and its analogs also make them useful as research tools in molecular biology and biochemistry. For instance, they can be used to study the substrate specificity of various nucleoside kinases and phosphorylases. nih.govnih.gov The resistance of certain IVDU analogs to phosphorolytic cleavage can be exploited to investigate the role of this metabolic pathway in nucleoside drug metabolism. nih.gov

Furthermore, the development of new synthetic methods for IVDU and its derivatives can have broader implications for nucleoside chemistry. For example, the enzymatic synthesis of related compounds like (E)-5-(2-bromovinyl)-2'-deoxyuridine using whole bacterial cells as biocatalysts presents an interesting alternative to traditional chemical synthesis. researchgate.net

The table below outlines some of the novel research applications for this compound and its analogs.

| Application Area | Specific Use | Key Advantage |

| Oncology | Cytostatic agent in HSV-TK gene therapy. nih.gov | Selective killing of cancer cells. |

| Medical Imaging | PET imaging agent for cell proliferation ([¹²⁴I]IUdR). nih.govosti.govnih.gov | Non-invasive monitoring of tumor response to treatment. |

| Molecular Biology | Research tool to study enzyme kinetics and metabolism. nih.govnih.gov | Elucidating the mechanisms of nucleoside drug action. |

| Synthetic Chemistry | Development of novel synthetic routes. researchgate.net | Advancing the field of nucleoside chemistry. |

Q & A

Q. What is the antiviral mechanism of E-5-(2-iodovinyl)-2'-deoxyuridine (IVdU) against herpes simplex virus type 1 (HSV-1)?

IVdU exerts its antiviral activity through selective phosphorylation by viral thymidine kinase (TK), which converts the prodrug into a monophosphate form. Subsequent phosphorylation by cellular kinases generates the triphosphate metabolite, which inhibits viral DNA polymerase and incorporates into viral DNA, causing chain termination. This selectivity arises because HSV-1 TK phosphorylates IVdU 100–1,000-fold more efficiently than human TK, minimizing host toxicity .

Q. How does the pharmacokinetic profile of IVdU compare to other 5-substituted deoxyuridine analogs (e.g., bromovinyl derivatives)?

In murine models, IVdU demonstrates superior plasma stability and tissue penetration compared to 5-iodo-2'-deoxyuridine (IdU). A study showed that IVdU achieved a 2.5-fold higher brain-to-plasma ratio than its bromovinyl analog (BVdU), likely due to enhanced lipophilicity from the iodine substituent. However, BVdU exhibited faster renal clearance (t1/2 = 1.2 h vs. IVdU’s 2.8 h), suggesting structural modifications impact both efficacy and toxicity profiles .

Q. What analytical methods are recommended for assessing IVdU purity and stability in experimental formulations?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying IVdU purity (>98%). For stability studies, mass spectrometry (LC-MS/MS) identifies degradation products like 5-iodouracil, while nuclear magnetic resonance (NMR) confirms structural integrity. Accelerated stability testing (40°C/75% RH for 6 months) is advised to simulate long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in IVdU cytotoxicity data across different cell lines?

Discrepancies often arise from variations in TK expression levels. For example, IVdU’s IC50 in TK<sup>+</sup> Vero cells is 0.02 µM versus >100 µM in TK<sup>−</sup> HeLa cells. To address this:

- Quantify TK activity via radiolabeled thymidine uptake assays.

- Normalize cytotoxicity data to TK expression (e.g., qPCR or Western blot).

- Use isogenic cell lines (TK<sup>+</sup>/TK<sup>−</sup>) for controlled comparisons .

Q. What experimental design considerations are critical for evaluating IVdU derivatives in gene-directed enzyme prodrug therapy (GDEPT)?

- Vector Selection: Use HSV-TK-transfected tumor models (e.g., glioblastoma U87-TK) to ensure localized activation.

- Dosing Regimen: Optimize IVdU concentration to balance prodrug activation (e.g., 10 µM for 48 h) with bystander effects.

- Synergy Screening: Test IVdU in combination with ganciclovir; studies show a 3.7-fold increase in apoptosis when co-administered due to enhanced dUTPase inhibition .

Q. What structural modifications enhance IVdU’s selectivity for oncoviral kinases while reducing off-target effects?

- Halogen Substitution: Replacing iodine with bulkier groups (e.g., trifluoromethyl) reduces human TK affinity by 90% but retains viral TK activity.

- Sugar Moiety: 2'-fluoro modification increases metabolic stability (t1/2 extended by 4 h) but may reduce blood-brain barrier penetration.

- Vinyl Linker: E-isomer specificity (vs. Z-isomer) improves DNA polymerase inhibition by 50% due to optimal spatial orientation .

Methodological Recommendations

- In Vivo Efficacy Studies: Use immunocompromised mice (e.g., nude mice) xenografted with TK<sup>+</sup> tumors. Monitor tumor volume and plasma drug levels weekly.

- Metabolite Profiling: Employ <sup>14</sup>C-labeled IVdU to track metabolite distribution in tissues via autoradiography.

- Crystallography: Co-crystallize IVdU triphosphate with HSV DNA polymerase to map binding interactions and guide rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.